molecular formula C₈H₁₂N₅NaO₇S B043434 Nap-taurine CAS No. 352000-05-6

Nap-taurine

Cat. No.: B043434
CAS No.: 352000-05-6
M. Wt: 309.24 g/mol
InChI Key: GEOYUPVCDYHHSZ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Nap-Taurine primarily targets the anion transport system of the red blood cell . The predominant protein labeled by this compound is known as band 3 . This protein plays a crucial role in the anion transport system, behaving kinetically as though the anions must bind to a specific carrier site for the translocation to occur .

Mode of Action

this compound interacts with its targets in a unique way. This suggests that this compound and chloride compete for the modifier sites of the anion transport system .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to anion transport. This compound appears to inhibit red cell anion exchange reversibly by acting at a non-transporting site, called the modifier site . This interaction influences the anion permeation process, which is crucial for maintaining the balance of ions in the cells .

Pharmacokinetics

It’s known that this compound can bind to the site either reversibly or irreversibly . This binding and unbinding process could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of anion transport. By acting as a reversible inhibitor of sulfate or Cl transport, this compound can affect the balance of ions within the cells . This could potentially lead to changes in cell function and behavior.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of high chloride concentrations in the medium during exposure to light can cause a decrease in both the irreversible binding of this compound to the membrane and the inhibition of chloride exchange . This suggests that the efficacy and stability of this compound’s action can be affected by the surrounding environment.

Preparation Methods

Nap-taurine is synthesized from taurine through a series of chemical reactions. The preparation involves the introduction of an azido group and a nitrophenyl group to the taurine molecule. The synthetic route typically follows the method described by Staros and Richards (1974), which includes the following steps:

Comparison with Similar Compounds

Nap-taurine is unique compared to other photoaffinity probes due to its specific binding and inhibition properties. Similar compounds include:

This compound’s ability to specifically and irreversibly inhibit anion exchange makes it a valuable tool in biochemical and medical research.

Properties

IUPAC Name

sodium;2-(4-azido-2-nitroanilino)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O5S.Na/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;/h1-2,5,10H,3-4H2,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOYUPVCDYHHSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60421939
Record name NAP-TAURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60421939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352000-05-6
Record name NAP-TAURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60421939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352000-05-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does NAP-taurine interact with the anion exchange system?

A1: this compound acts as a reversible inhibitor of anion exchange in the dark, binding to either the transport site or the modifier site of the anion exchange protein, Band 3, depending on its location relative to the cell membrane. [, ] Inside the cell, this compound competes with chloride for the substrate site. [, ] Externally, it exhibits higher inhibitory potency, interacting with a lower-affinity chloride site, likely the modifier site. [, ] Upon exposure to light, this compound binds irreversibly to Band 3, inhibiting anion exchange. []

Q2: What is the significance of the modifier site in anion exchange, and how does this compound help elucidate its role?

A2: The modifier site is distinct from the transport site and plays a crucial role in regulating anion exchange. Binding of specific anions, like iodide, to this site noncompetitively inhibits chloride exchange. [] this compound, exhibiting similar noncompetitive inhibition, serves as a valuable tool for studying this site. [, ] Research suggests that this compound and iodide compete for the same external modifier site, providing insights into the site's location and function. []

Q3: What are the downstream effects of this compound binding to Band 3?

A3: this compound binding, particularly after photoactivation, leads to the inhibition of chloride and sulfate exchange across the red blood cell membrane. [] This inhibition disrupts the normal function of Band 3, which is crucial for maintaining cellular pH and transporting carbon dioxide.

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